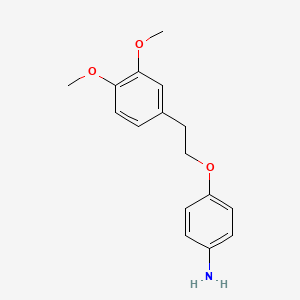

4-(3,4-Dimethoxyphenethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethoxy]aniline |

InChI |

InChI=1S/C16H19NO3/c1-18-15-8-3-12(11-16(15)19-2)9-10-20-14-6-4-13(17)5-7-14/h3-8,11H,9-10,17H2,1-2H3 |

InChI Key |

YYTJUYCTLLOUHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2=CC=C(C=C2)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,4 Dimethoxyphenethoxy Aniline

Retrosynthetic Disconnections and Precursor Identification

A retrosynthetic analysis of 4-(3,4-dimethoxyphenethoxy)aniline reveals two primary disconnection points, leading to the identification of key precursors. The most logical disconnections are at the ether linkage (C-O bond) and the amine functional group (C-N bond).

Disconnection of the Ether Bond: Cleavage of the ether bond suggests two main precursor pairs. The first involves 4-aminophenol (B1666318) and a suitable 3,4-dimethoxyphenethyl electrophile. The second, and more commonly employed strategy, involves a nucleophilic 3,4-dimethoxyphenethoxide and an electrophilic para-substituted aniline (B41778) derivative, often a nitrobenzene (B124822) compound to be reduced in a later step.

Disconnection of the Amine Group: This approach involves the late-stage formation of the aniline. This is typically achieved through the reduction of a corresponding nitro compound, 1-(3,4-dimethoxyphenethoxy)-4-nitrobenzene. This strategy is advantageous as it avoids potential side reactions associated with the free amine during the etherification step.

Based on these disconnections, the key precursors for the synthesis are identified as:

3,4-Dimethoxyphenethyl alcohol

A para-substituted phenol, such as 4-nitrophenol (B140041) or 4-aminophenol.

A para-substituted haloaromatic, like 4-chloronitrobenzene or 4-fluoronitrobenzene.

Classical and Established Synthetic Routes

Multistep Strategies Involving Nitration and Reduction of Aromatic Systems

A common and effective strategy involves the nitration of a precursor followed by the reduction of the nitro group to form the aniline. For instance, a synthesis could begin with the nitration of a suitable phenoxy precursor. However, a more prevalent approach is to start with a nitro-substituted aromatic compound and introduce the phenethoxy moiety before the reduction step.

A widely used method is the catalytic hydrogenation of a nitroaromatic precursor. For example, 1-(3,4-dimethoxyphenethoxy)-4-nitrobenzene can be reduced to this compound using a catalyst like 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.comgoogle.com This reduction is typically high-yielding and clean, providing the desired aniline in good purity. Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed.

Etherification Pathways for Phenethoxy Moiety Introduction

The formation of the ether linkage is a crucial step in the synthesis. The Williamson ether synthesis and the Mitsunobu reaction are two prominent methods for achieving this transformation.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.comfrancis-press.com In the context of synthesizing this compound, this typically involves the reaction of a phenoxide with an alkyl halide. A common approach is the reaction of 4-nitrophenol with 3,4-dimethoxyphenethyl bromide in the presence of a base like potassium carbonate. The resulting nitro compound is then reduced to the target aniline. This SN2 reaction is generally efficient, particularly with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

The Mitsunobu reaction provides an alternative route to the ether linkage, often under milder conditions than the Williamson synthesis. This reaction involves the use of triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with a pronucleophile. For this synthesis, 3,4-dimethoxyphenethyl alcohol can be reacted with 4-nitrophenol to form the ether.

A comparative analysis of these two methods is presented in the table below:

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reactants | Alkoxide and Alkyl Halide | Alcohol, Pronucleophile, Triphenylphosphine, Azodicarboxylate |

| Conditions | Often requires elevated temperatures | Typically proceeds at room temperature |

| Byproducts | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |

| Stereochemistry | Inversion of configuration at the electrophilic carbon | Inversion of configuration at the alcohol carbon |

Amine Functionalization from Halogenated Precursors

Another classical approach involves the formation of the C-N bond from a halogenated precursor, most notably through the Ullmann condensation . wikipedia.org This copper-catalyzed reaction can be used to couple an amine with an aryl halide. wikipedia.org For instance, 4-(3,4-dimethoxyphenethoxy)bromobenzene could be reacted with ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst to form the target aniline. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to milder and more efficient protocols. mdpi.comresearchgate.net

Modern Synthetic Advancements and Methodological Innovations

Recent advances in organic synthesis have provided more efficient and versatile methods for constructing the key bonds in this compound. Catalytic approaches, in particular, have revolutionized the formation of carbon-oxygen and carbon-nitrogen bonds.

Catalytic Approaches to Carbon-Oxygen Bond Formation

Modern catalytic systems have significantly improved the efficiency of etherification reactions. For the synthesis of diaryl ethers, copper- and palladium-catalyzed methods are at the forefront. The Ullmann condensation , traditionally a high-temperature reaction, has been rendered more practical with the development of ligated copper catalysts that facilitate the reaction under milder conditions. mdpi.com

Catalytic Approaches to Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This method allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia equivalents, under relatively mild conditions. wikipedia.orgnih.gov In the synthesis of this compound, this reaction could be employed by coupling 1-bromo-4-(3,4-dimethoxyphenethoxy)benzene with an ammonia surrogate. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and is often optimized for specific substrates. rsc.orgnih.govresearchgate.net

Sustainable and Green Chemistry Protocols for Amine Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. biotage.com The synthesis of aromatic amines like this compound can be made more sustainable by incorporating these principles into its typical synthetic route, which often involves a Williamson ether synthesis followed by the reduction of a nitro group.

Catalytic and Biocatalytic Approaches: The reduction of the intermediate nitro-aromatic compound is a critical step. Traditional methods often use stoichiometric metal reductants, which generate significant waste. A greener alternative is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C). almacgroup.com These catalysts can be recycled, and the only byproduct is water, improving the atom economy. frontiersin.org Furthermore, biocatalysis presents a highly sustainable option. Enzymes such as nitroreductases can reduce nitro groups with high selectivity under mild aqueous conditions, drastically reducing the environmental footprint. Researchers are actively exploring biocatalysts to produce aromatic amines with higher efficiency and less waste. d-nb.info

Renewable Feedstocks and Safer Solvents: One of the core principles of green chemistry is the use of renewable feedstocks. biotage.com Lignin, a complex polymer abundant in biomass, can be a source of valuable aromatic monomers like 4-propylguaiacol. Strategies are being developed to convert these lignin-derived molecules into anilines, which could offer a sustainable pathway to precursors for compounds like this compound. google.com

The choice of solvent is also critical. Many traditional organic solvents are toxic and volatile. Green chemistry encourages the use of safer alternatives like water, supercritical CO2, or bio-based solvents. rsc.org For instance, enzymatic methods for forming amide bonds, a related transformation, have been successfully developed using green solvents like cyclopentyl methyl ether (CPME), a process that often requires no intensive purification steps. google.com Similarly, ionic liquids have been shown to be effective catalysts for amine synthesis under solvent-free conditions. frontiersin.org

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. d-nb.info

For the synthesis of this compound, both the etherification and the nitro reduction steps can be adapted to continuous flow systems.

Continuous Nitro Reduction: The reduction of nitro compounds can be hazardous in batch processes due to high exothermicity. Flow reactors provide superior temperature control and a smaller reaction volume at any given time, significantly mitigating safety risks. acs.orgnih.gov Metal-free reduction of aromatic nitro compounds using trichlorosilane (B8805176) has been successfully demonstrated in a continuous-flow setup, affording high yields of anilines in very short reaction times, often without the need for further purification. d-nb.infonih.gov Similarly, catalytic hydrogenation using packed-bed reactors with catalysts like Pd/C allows for continuous production with high throughput and catalyst reusability. almacgroup.com These flow systems show undiminished catalyst activity over extended periods of operation. almacgroup.com

Continuous Ether Synthesis: The Williamson ether synthesis step can also be accelerated and scaled up using flow chemistry, sometimes in combination with microwave irradiation. researchgate.net Flow systems allow for precise control over reaction parameters like temperature and residence time, which can enhance selectivity and yield. acs.org The improved mixing and heat transfer in microreactors can lead to faster reaction rates and cleaner reaction profiles compared to batch methods. numberanalytics.com

The integration of these steps into a multi-step continuous flow system represents a state-of-the-art approach to manufacturing complex molecules like this compound, enabling safer, more efficient, and automated production. numberanalytics.com

Purification and Isolation Methodologies

The isolation of a pure product is a critical final step in any chemical synthesis. For aromatic amines like this compound, several purification techniques can be employed, with the choice depending on the scale of the reaction and the nature of the impurities.

Extraction: Following the reaction, a standard workup often involves extraction. For example, after an aqueous workup, the product can be extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297). The combined organic layers are then typically washed with brine, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo. beilstein-journals.org

Distillation: For large-scale industrial production, distillation is a common purification method. A crude amine mixture, after an initial phase separation to remove bulk water, can be fed into a distillation column. This process can separate low-boiling and high-boiling impurities, with the purified amine being collected from a side stream. google.com

Crystallization/Precipitation: Recrystallization from a suitable solvent is a powerful technique for obtaining highly pure crystalline solids. A novel approach involves the use of trichloroacetic acid (TCA) to selectively precipitate amines from a mixture of impurities. nih.gov The resulting amine-TCA salt can be isolated by filtration. Subsequently, gentle heating of the salt liberates the pure amine, as the TCA decomposes into volatile chloroform (B151607) and carbon dioxide, significantly reducing waste and operational steps compared to chromatography. nih.gov Another method involves precipitating the amine from an aqueous solution by cooling after removing the organic solvent via steam distillation. masterorganicchemistry.com

Chromatography: While effective, column chromatography is often viewed as a less green and more costly method, generating significant solvent waste. google.com However, for small-scale synthesis or when impurities are difficult to remove by other means, flash chromatography on silica (B1680970) gel is frequently used. To mitigate the issue of basic amines strongly interacting with acidic silica, the mobile phase can be modified with a small amount of a competing amine like triethylamine (B128534), or an amine-functionalized stationary phase can be used. biotage.com

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency and cost-effectiveness of synthesizing this compound, it is crucial to optimize the parameters of each reaction step. Key variables include the choice of reagents, solvent, temperature, and reaction time.

Optimization of Williamson Ether Synthesis: The Williamson ether synthesis step is sensitive to several factors. The choice of base and solvent significantly impacts the yield. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO generally give higher yields than weaker bases in protic solvents. numberanalytics.com Temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may also promote side reactions like elimination, especially with secondary or tertiary alkyl halides. numberanalytics.commasterorganicchemistry.com

Table 1: Illustrative Optimization of Williamson Ether Synthesis Conditions

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 82 |

| 2 | NaH | DMF | 25 | 85 |

| 3 | KOtBu | DMSO | 25 | 90 |

| 4 | NaOH | H₂O | 100 | 40 |

This table presents illustrative data based on general findings for Williamson ether synthesis to demonstrate the impact of reaction parameters. numberanalytics.com

Optimization of Nitro Group Reduction: The reduction of the nitro group to an amine is another step where optimization can lead to significant improvements in yield and purity. For catalytic transfer hydrogenation, parameters such as the catalyst loading, solvent system, temperature, and the choice of hydrogen donor are critical. researchgate.net For example, in the reduction of nitrobenzene, a mixed solvent system like methanol (B129727)/water can be highly effective, and the reaction can be sensitive to temperature. researchgate.net The choice of reducing agent itself is also a key variable. researchgate.net Photocatalytic methods have also been optimized, showing that parameters like catalyst dosage, initial substrate concentration, and the nature of the hydrogen source (e.g., different alcohols) can be tuned to achieve yields greater than 99%. mdpi.com

Table 2: Illustrative Optimization of Nitrobenzene Reduction to Aniline

| Entry | Catalyst / Reducing System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Pd/C, H₂ | Ethanol | Room Temp. | >95 |

| 2 | Pd/C, Ammonium Formate | Methanol/Water (1:1) | 60°C | 99 |

| 3 | HSiCl₃, Hünig's base | CH₂Cl₂ | Room Temp. | 98 |

| 4 | TiO₂, light, Ethanol (50%) | Water | 25°C | >99 |

This table presents illustrative data based on findings for the reduction of nitroarenes to demonstrate the impact of different reaction systems and conditions. d-nb.infomdpi.comnih.govresearchgate.net

Systematic investigation of these parameters, often using design of experiment (DoE) methodologies, allows for the identification of the optimal conditions to maximize the yield and selectivity of the desired this compound product. frontiersin.org

Chemical Reactivity and Transformations of 4 3,4 Dimethoxyphenethoxy Aniline

Reactions Involving the Primary Aromatic Amine Group

The primary aromatic amine group in 4-(3,4-dimethoxyphenethoxy)aniline is a key site for a multitude of chemical transformations. Its nucleophilicity and ability to be converted into a diazonium salt are central to its synthetic utility.

Nucleophilic Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily undergoing acylation and sulfonylation reactions.

Nucleophilic Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound is readily converted to the corresponding amide. This reaction is often carried out in the presence of a weak base, like pyridine (B92270), to neutralize the acidic byproduct. The resulting N-acylated products have reduced reactivity in electrophilic aromatic substitution reactions on the aniline (B41778) ring due to the electron-withdrawing nature of the acyl group, which can be a useful strategy for selective functionalization of the dimethoxyphenyl ring. acs.orgresearchgate.netguidechem.comresearchgate.netpearson.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamide. ontosight.ai These reactions are often exothermic and can proceed efficiently. ontosight.ai Visible-light-mediated sulfonylation using sulfonyl fluorides or sulfinate salts has emerged as a mild and effective method for this transformation on various aniline derivatives. nih.govlongdom.orgrsc.orgox.ac.ukmdpi.comresearchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | N-Acyl-4-(3,4-dimethoxyphenethoxy)aniline |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | None or Weak Acid | N-Acyl-4-(3,4-dimethoxyphenethoxy)aniline |

| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | Pyridine or NaOH | N-Sulfonyl-4-(3,4-dimethoxyphenethoxy)aniline |

| Sulfonylation | Sulfonyl Fluoride | Iridium photocatalyst | N-Sulfonyl-4-(3,4-dimethoxyphenethoxy)aniline |

Alkylation and Reductive Amination Strategies

The nitrogen atom of the primary amine can also be alkylated to form secondary or tertiary amines.

Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for overalkylation. However, catalytic methods, such as the use of ruthenium or cobalt complexes, facilitate the N-alkylation of aromatic amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netslideshare.netresearchgate.netlibretexts.orghmdb.canih.gov This approach is environmentally benign as water is the only byproduct.

Reductive Amination: A more controlled method for mono-alkylation is reductive amination. wikipedia.org This one-pot reaction involves the initial condensation of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. researchgate.netrsc.orgresearchgate.netyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride or sodium triacetoxyborohydride. researchgate.netresearchgate.net This method is highly efficient and avoids the harsh conditions and overalkylation issues associated with direct alkylation. wikipedia.org

Table 2: Alkylation and Reductive Amination Approaches

| Reaction Type | Reagents | Catalyst/Reducing Agent | Product Type |

|---|---|---|---|

| Catalytic Alkylation | Alcohol | Ruthenium or Cobalt complex | N-Alkyl-4-(3,4-dimethoxyphenethoxy)aniline |

| Reductive Amination | Aldehyde or Ketone | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Alkyl-4-(3,4-dimethoxyphenethoxy)aniline |

Diazotization and Subsequent Coupling Reactions for Azo Dye Precursors

A cornerstone of aromatic amine chemistry is the diazotization reaction, which converts the primary amine into a versatile diazonium salt. acs.org This is typically achieved by treating an acidic solution of this compound with sodium nitrite (B80452) at low temperatures (0-5 °C). slideshare.net

The resulting diazonium salt of this compound is a reactive electrophile that can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines. slideshare.netlibretexts.orgwikipedia.orgresearchgate.netyoutube.com This reaction is a classic method for the synthesis of azo dyes, where the extended conjugation of the resulting azo compound leads to intense coloration. libretexts.orgwikipedia.org The coupling typically occurs at the para-position of the coupling partner, unless this position is blocked. wikipedia.org

Condensation Reactions with Carbonyl Compounds to Form Imines and Schiff Bases

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comchemicalbook.comresearchgate.net This reversible reaction is often catalyzed by an acid or base and typically involves the removal of water to drive the equilibrium towards the product. youtube.comchemicalbook.com The resulting imines are valuable intermediates in their own right, for example, in the synthesis of heterocyclic compounds or as ligands in coordination chemistry. researchgate.net

Cycloaddition and Annulation Reactions for Heterocyclic Scaffolds

The amine functionality, either directly or after conversion to an imine, allows this compound to participate in cycloaddition and annulation reactions to construct various heterocyclic systems. For instance, imines derived from this aniline can undergo [4+2] cycloaddition (Povarov reaction) with electron-rich alkenes to yield tetrahydroquinolines. acs.orggoogle.com Various other annulation strategies can be employed to synthesize quinolines and other fused heterocyclic structures. acs.orgnih.govrsc.orgacs.orgpharmaguideline.com These reactions are often catalyzed by Lewis or Brønsted acids and provide a powerful tool for the rapid construction of complex molecular architectures.

Reactivity of the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups direct incoming electrophiles to the positions ortho and para to them. Given that the para position (relative to the methoxy groups) is occupied by the ethyl ether linkage, electrophilic attack is expected to occur at the positions ortho to the methoxy groups.

A common example of this reactivity is the Friedel-Crafts reaction. nih.govrsc.org For instance, in the presence of a Lewis acid catalyst, the dimethoxyphenyl ring can be acylated or alkylated. researchgate.netlongdom.orgyoutube.comnih.govrsc.orgresearchgate.net The specific conditions and choice of electrophile will determine the outcome of the reaction. The high electron density of this ring makes it susceptible to a range of electrophilic substitution reactions, providing another avenue for the functionalization of the this compound scaffold.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The structure of this compound presents two distinct aromatic rings susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of these rings are vastly different due to the nature of their substituents.

The aniline ring contains a primary amino group (-NH₂), which is a powerful activating group for EAS. nih.gov Through its strong +M (mesomeric) effect, the nitrogen lone pair donates electron density into the benzene (B151609) ring, significantly stabilizing the cationic intermediate (arenium ion) formed during the substitution. masterorganicchemistry.com This activation is concentrated at the ortho and para positions relative to the amino group. Since the para position is occupied by the phenethoxy group, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C-3 and C-5). nih.gov The amino group is such a strong activator that reactions like bromination can proceed readily without a Lewis acid catalyst, often leading to multiple substitutions if not controlled. nih.gov

The second aromatic ring is substituted with two methoxy groups (-OCH₃) and the ethyl-aniline ether linkage. Methoxy groups are also activating, ortho-, para-directing substituents due to their +M effect. However, the amino group of the aniline ring is a significantly stronger activator. nih.gov Consequently, in a competitive situation, electrophilic attack will preferentially occur on the more electron-rich aniline ring. For substitution to occur on the dimethoxyphenyl ring, the highly reactive amino group would typically need to be protected first, for example, by acylation to form an amide. This reduces its activating influence and allows for reactions on the other ring. mdpi.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | Aniline Ring | Strong Activator (+M, -I) | Ortho, Para |

| Ether (-OR) | Both Rings | Activator (+M, -I) | Ortho, Para |

| Methoxy (-OCH₃) | Dimethoxyphenyl Ring | Activator (+M, -I) | Ortho, Para |

Stability of the Ether Linkage under Diverse Reaction Conditions

The ether linkage in this compound is an alkyl-aryl ether. Generally, ethers are known for their chemical stability and lack of reactivity towards many reagents, including bases, nucleophiles, and mild acids or oxidizing/reducing agents. mdpi.com The C-O bonds are strong, and the oxygen atom is a poor leaving group.

The stability of the ether bond in this molecule allows for a variety of chemical modifications to be performed on other parts of the structure without cleaving the linkage. For instance, reactions involving the amino group (e.g., acylation, diazotization) or controlled electrophilic substitution on the aniline ring can typically be carried out while preserving the integrity of the phenethoxy bridge. Similarly, conditions that are not harshly acidic will leave the ether bond intact. This stability is crucial for its use as a structural motif in larger, more complex molecules.

Reactions of the Phenethoxy Spacer

The two-carbon chain connecting the two aromatic moieties via the ether linkage also possesses specific reactivity, primarily involving the cleavage of the ether bond or functionalization of the aliphatic carbons.

Cleavage Reactions of Ether Bonds

While generally stable, the ether bond can be cleaved under harsh, acidic conditions. mdpi.com The most common and effective reagents for ether cleavage are strong hydrohalic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). Hydrochloric acid (HCl) is typically not reactive enough. mdpi.com

The reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of this compound, which is an alkyl-aryl ether, the cleavage mechanism is an Sₙ2 reaction. The nucleophilic attack occurs at the less sterically hindered carbon of the ethyl spacer, as the C(aryl)-O bond is much stronger and resistant to cleavage due to the sp² hybridization of the carbon.

The reaction thus breaks the O-CH₂ bond, yielding two primary products: 4-aminophenol (B1666318) and 1-(2-haloethyl)-3,4-dimethoxybenzene. Diarylethers are resistant to cleavage by these acids, and if an excess of the hydrohalic acid is used, the alcohol product (4-aminophenol) does not typically undergo further substitution.

Table 2: Ether Cleavage of this compound

| Reagent | Conditions | Mechanism | Products |

|---|---|---|---|

| HBr (conc.) | Heat | Sₙ2 | 4-Aminophenol and 1-(2-bromoethyl)-3,4-dimethoxybenzene |

| HI (conc.) | Heat | Sₙ2 | 4-Aminophenol and 1-(2-iodoethyl)-3,4-dimethoxybenzene |

Functional Group Interconversions on the Aliphatic Chain

The aliphatic ethyl spacer (-O-CH₂-CH₂-Ar) has two chemically distinct methylene (B1212753) (-CH₂-) groups. The methylene group attached to the 3,4-dimethoxyphenyl ring is in a benzylic position, making its C-H bonds weaker and more susceptible to certain reactions. mdpi.com The other methylene group is alpha to the ether oxygen.

Benzylic Oxidation: The benzylic C-H bonds can be oxidized to form a carbonyl group. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions. mdpi.com Such harsh reagents may also affect other functional groups in the molecule, particularly the amine and methoxy groups. More selective, metal-catalyzed oxidation methods using milder oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen have also been developed for benzylic oxidations. This reaction would convert the spacer into a ketone, yielding 4-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)aniline. This transformation requires the presence of at least one benzylic hydrogen. mdpi.com

Benzylic Halogenation: Free radical halogenation, most commonly using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN), can selectively introduce a halogen at the benzylic position. The reaction proceeds via a stable benzylic radical intermediate. mdpi.com This would result in the formation of 4-(2-bromo-2-(3,4-dimethoxyphenyl)ethoxy)aniline.

These interconversions allow for the phenethoxy spacer to be used as a handle for further molecular elaboration, transforming it from a simple linker into a functionalized component.

Table 3: Plausible Functional Group Interconversions on the Phenethoxy Spacer

| Transformation | Position | Reagent(s) | Product Structure |

|---|---|---|---|

| Oxidation | Benzylic C-H | KMnO₄ or Catalytic systems (e.g., CuCl₂/TBHP) | Ketone |

| Halogenation | Benzylic C-H | N-Bromosuccinimide (NBS), light/initiator | Benzylic Bromide |

Derivatization and Analogue Synthesis of 4 3,4 Dimethoxyphenethoxy Aniline

Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The primary amine of 4-(3,4-dimethoxyphenethoxy)aniline is readily acylated or converted into urea and thiourea linkages, which are prevalent in medicinal chemistry and materials science.

Amide Synthesis: Amide derivatives are commonly prepared through the reaction of the aniline (B41778) with carboxylic acids or their activated forms, such as acyl chlorides. A widely used method involves coupling the aniline with a carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is valued for its mild conditions and broad functional group tolerance. nih.govresearchgate.net For instance, reacting this compound with a functionalized carboxylic acid under these conditions would yield the corresponding N-substituted amide. nih.gov

Urea and Thiourea Synthesis: The synthesis of urea derivatives typically involves the reaction of the aniline with an appropriate isocyanate. asianpubs.org This addition reaction is generally high-yielding and proceeds under mild conditions, often in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). asianpubs.orgderpharmachemica.com Similarly, thiourea derivatives are synthesized by reacting the aniline with an isothiocyanate. derpharmachemica.comnih.gov These reactions provide a straightforward route to a diverse library of compounds, as a wide variety of isocyanates and isothiocyanates are commercially available. derpharmachemica.comnih.gov Alternative methods for urea synthesis can utilize safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) to first generate an isocyanate intermediate from the aniline, which then reacts with another amine. nih.gov

| Derivative Type | General Reaction | Reagents & Conditions |

| Amide | Reaction with a carboxylic acid or acyl chloride. | Carboxylic acid, EDC, HOBt, DMAP in CH₃CN or DMF. nih.gov Or Acyl chloride, pyridine (B92270) in CH₂Cl₂. |

| Urea | Reaction with an isocyanate. | Isocyanate in acetone or THF at room temperature to 60°C. asianpubs.orgderpharmachemica.com |

| Thiourea | Reaction with an isothiocyanate. | Isothiocyanate in dry THF with a base like triethylamine (B128534) (TEA). derpharmachemica.com Or mechanochemical grinding with a solid isothiocyanate. nih.gov |

Formation of Substituted Imine and Enamine Compounds

Imine Synthesis: The reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of an N-substituted imine, commonly known as a Schiff base. researchgate.net This condensation reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.com A wide range of aromatic and aliphatic aldehydes can be used, allowing for the synthesis of a diverse library of imine derivatives from the parent aniline. beilstein-journals.org

Enamine Formation: Enamines are characterized by a C=C double bond adjacent to a nitrogen atom. They are typically formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. masterorganicchemistry.com Since this compound is a primary amine, its reaction with carbonyl compounds will overwhelmingly favor the formation of the more stable imine product through dehydration. masterorganicchemistry.com The formation of an enamine would require a subsequent tautomerization, which is not the primary reaction pathway.

| Reaction Type | Reactants | Conditions | Product Type |

| Imine Formation | This compound + Aldehyde or Ketone | Acid catalyst (e.g., p-TsOH), heat, removal of water. masterorganicchemistry.com | Imine (Schiff Base) |

Construction of Complex Heterocyclic Systems Incorporating the this compound Framework

The aniline moiety is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds. The this compound framework can be integrated into various complex ring systems.

Benzimidazole (B57391) Synthesis: Benzimidazoles can be synthesized through the condensation of an ortho-phenylenediamine with a carboxylic acid or aldehyde. orientjchem.orgrasayanjournal.co.in To incorporate the this compound structure, it would first need to be converted into a corresponding ortho-phenylenediamine derivative, for example, through nitration at the ortho-position followed by reduction. This diamine could then undergo a Phillips condensation with a carboxylic acid under heating or with an aldehyde in the presence of an oxidizing agent to form the benzimidazole ring. rasayanjournal.co.inresearchgate.net

Quinoline Synthesis: Quinolines are accessible from aniline derivatives through several classic named reactions. The this compound can serve as the aniline component in these syntheses. nih.goviipseries.org

Doebner-von Miller Reaction: Reacting the aniline with α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes/ketones) in the presence of a strong acid like polyphosphoric acid or hydrochloric acid. iipseries.org

Combes Quinoline Synthesis: Condensation of the aniline with a β-diketone under acidic conditions. iipseries.org

Friedländer Synthesis: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone). While this method typically starts with a 2-aminoaryl carbonyl compound, variations exist where the aniline is a precursor. organic-chemistry.org

Three-Component Reactions: Modern methods allow for the one-pot synthesis of quinolines from an aniline, an aldehyde, and pyruvic acid (Doebner reaction) or an activated alkyne. nih.govrsc.org For example, a ruthenium-catalyzed three-component reaction of an aniline, an aldehyde, and an allylamine (B125299) can produce 2,3-disubstituted quinolines. rsc.org

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method that could potentially use a derivative of this compound. The process involves reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The required hydrazine (B178648) could be prepared from the parent aniline via diazotization followed by reduction. Another powerful method is the Leimgruber–Batcho indole synthesis, which begins with the formation of an enamine from a nitrotoluene derivative, followed by reductive cyclization. nih.gov

Carbazole Synthesis: Carbazoles are tricyclic aromatic systems. A common strategy for their synthesis is the palladium-catalyzed cyclization of N-arylated 2-haloanilines (a Buchwald-Hartwig amination variant) or the cyclization of 2-aminobiphenyls. nih.gov To utilize this compound, it would first be coupled with a 2-halophenyl derivative (e.g., 2-iodobromobenzene) to form an N,N-diaryl amine intermediate, which would then undergo intramolecular cyclization. nih.gov Another approach involves the reaction of an aniline with a cyclic diaryliodonium salt, catalyzed by palladium acetate (B1210297), to directly form N-arylcarbazoles. beilstein-journals.org

The construction of more elaborate fused ring systems often relies on transition-metal-catalyzed reactions that can form multiple bonds in a single sequence. For example, palladium-catalyzed carboetherification reactions can be used to build fused tetrahydrofuran rings. nih.gov By analogy, derivatives of this compound could be designed to participate in intramolecular cyclizations or multi-component reactions that build additional rings onto the existing framework. nih.gov Diels-Alder reactions involving in-situ generated vinylindoles (derived from indole precursors) can lead to the formation of polyfunctionalized carbazoles. beilstein-archives.org The synthesis of porphyrins fused with polycyclic aromatic rings has also been achieved through methods like retro-Diels-Alder reactions of specifically designed precursors, highlighting a pathway to highly complex fused systems. nih.gov

Incorporation into Polymeric Architectures and Advanced Materials Precursors

Aniline and its derivatives are well-known precursors for the synthesis of polyanilines (PANI), a major class of conducting polymers. The this compound molecule can potentially be used as a monomer for the synthesis of a substituted polyaniline through either chemical or electrochemical oxidative polymerization.

The incorporation of the bulky and relatively flexible 4-(3,4-dimethoxyphenethoxy) side chain would be expected to significantly influence the properties of the resulting polymer compared to unsubstituted PANI. The large side group would likely increase the solubility of the polymer in common organic solvents by disrupting the inter-chain packing. This improved processability is a significant advantage in the fabrication of polymer-based devices. However, the steric hindrance from the side chains might also decrease the extent of π-conjugation along the polymer backbone and hinder charge transport between chains, potentially leading to lower electrical conductivity compared to pristine PANI. The dimethoxy groups on the phenoxy tail could also serve as sites for further functionalization or influence the polymer's electronic properties and interaction with other materials. This makes this compound a potentially valuable monomer for creating tailored polymeric materials for applications in sensors, organic electronics, and coatings.

Systematic Structural Modifications for Structure-Reactivity/Property Relationship Investigations

Key regions for modification on the this compound scaffold include:

The Aniline Ring: Introducing various substituents to the aromatic ring can modulate electronic properties, lipophilicity, and metabolic stability.

The Amino Group: The primary amine is a key functional group that can be alkylated, acylated, or used as a handle for further synthetic elaboration, significantly altering its nucleophilicity and hydrogen-bonding potential.

The Dimethoxyphenyl Ring: Altering the methoxy (B1213986) groups can impact solubility and interactions with biological targets.

The Ether Linkage: Modification of the ethoxy bridge can change the molecule's flexibility and spatial orientation.

Investigations into related aniline derivatives provide a framework for understanding how such modifications can be systematically explored. For instance, studies involving the 1,4-conjugate addition of various aniline derivatives to other molecular scaffolds demonstrate how substituents on the aniline ring directly impact reaction efficiency and biological potency. In one such study, aniline derivatives were reacted with parthenolide (B1678480), a natural product, to explore new chemical space for anti-leukemic compounds. nih.govchemrxiv.org The yield of the resulting products varied significantly based on the electronic nature and position of the substituents on the aniline ring.

The following table summarizes the isolated yields from the squaric acid-catalyzed reaction between parthenolide and various primary aniline derivatives. This data illustrates a structure-reactivity relationship, where the nature of the aniline substituent directly influences the outcome of the synthesis.

| Aniline Reactant | Substituent | Isolated Yield (%) | Reference |

|---|---|---|---|

| Aniline | -H (Unsubstituted) | 72 | nih.gov |

| p-Hydroxyaniline | p-OH | 77 | nih.gov |

| o-Hydroxyaniline | o-OH | 75 | nih.gov |

| p-Toluidine | p-CH₃ | 51 | nih.gov |

| p-Anisidine | p-OCH₃ | 54 | nih.gov |

As the data indicates, anilines with electron-donating hydroxyl groups in the para- and ortho-positions gave the highest yields, while the unsubstituted and methyl- or methoxy-substituted anilines resulted in moderate yields. nih.gov This suggests that the electronic properties of the aniline derivative play a crucial role in its nucleophilic character in this specific reaction. nih.gov

Furthermore, secondary modifications can be performed on the synthesized analogues. For example, N-methylation of the aniline nitrogen via reductive amination has been shown to be a viable strategy for further derivatization. chemrxiv.org Such a modification from a secondary to a tertiary amine can have profound effects on the compound's pharmacological properties. nih.gov

Another area of systematic modification involves creating copolymers to investigate physicochemical properties. For example, copolymers of aniline and 3,4-ethylenedioxythiophene (B145204) have been synthesized to create materials with tunable electrical conductivity and redox properties. researchgate.net By varying the initial molar fraction of aniline in the monomer mixture, copolymers with different compositions and, consequently, different electronic absorption spectra can be produced. researchgate.net This approach highlights how the fundamental properties of a material can be systematically tuned by adjusting the ratio of its constituent parts.

The following table presents data on the composition of copolymers synthesized from aniline (ANI) and 3,4-ethylenedioxythiophene (EDOT) and the position of a key absorption maximum in their electronic spectra, demonstrating a clear structure-property relationship.

| Initial Molar Fraction of Aniline (fANI) | Molar Fraction of Aniline in Copolymer | Absorption Maximum (λmax, nm) | Reference |

|---|---|---|---|

| 0.10 | 0.29 | 830 | researchgate.net |

| 0.50 | 0.52 | 805 | researchgate.net |

| 0.90 | 0.91 | 775 | researchgate.net |

These examples, while not directly involving this compound, establish a clear precedent for how systematic structural modifications are employed to investigate and optimize the reactivity and properties of complex aniline-containing molecules. A similar strategic approach would be essential to fully characterize and develop the potential of this compound and its derivatives.

Theoretical and Computational Chemistry of 4 3,4 Dimethoxyphenethoxy Aniline

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the electrostatic potential surface, helps in elucidating the reactive sites and the nature of molecular interactions.

The HOMO and LUMO are key orbitals in chemical reactions. clinicsearchonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. clinicsearchonline.org The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity.

For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contributions from the lone pair of electrons on the nitrogen atom and the π-system of the benzene (B151609) ring. researchgate.netresearchgate.net In the case of 4-(3,4-dimethoxyphenethoxy)aniline, the HOMO is expected to be delocalized over the aniline ring and the nitrogen atom. The presence of the electron-donating amino group raises the energy of the HOMO, making the molecule susceptible to electrophilic attack.

The LUMO, on the other hand, is generally a π*-antibonding orbital of the aromatic ring. researchgate.net The energy of the LUMO is influenced by the substituents on the ring. For this compound, the LUMO is likely to be distributed over the phenoxy and aniline ring systems. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Computational studies on similar aniline derivatives have shown that methods like Density Functional Theory (DFT) can accurately predict HOMO and LUMO energies. sciencepg.comchemrxiv.orgtci-thaijo.org For instance, in a study of 4-methoxy-N-(3-phenylallylidene) aniline, DFT calculations were used to determine the HOMO and LUMO energies, which were then correlated with the molecule's reactivity. sciencepg.com

Table 1: Hypothetical HOMO and LUMO Energies for this compound based on DFT Calculations

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.2 | Primarily localized on the aniline ring and the nitrogen atom, indicating a region of high electron density susceptible to electrophilic attack. |

| LUMO | -0.8 | Distributed across the aromatic rings, representing the region most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | 4.4 | Indicates the molecule's relative stability and the energy required for electronic excitation. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. clinicsearchonline.org The MEP maps are generated by calculating the electrostatic potential at the surface of the molecule. clinicsearchonline.org

In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the aniline group due to the lone pair of electrons. The oxygen atoms of the methoxy (B1213986) groups would also exhibit negative potential. clinicsearchonline.org The aromatic rings, particularly the one attached to the amino group, would also show areas of negative potential above and below the plane of the ring, characteristic of π-systems. Regions of positive potential would be expected around the hydrogen atoms of the amino group and the aromatic rings.

Computational studies on similar molecules, such as (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene, have utilized MEP analysis to understand their reactivity and interaction potentials. clinicsearchonline.org

Conformational Analysis and Energy Landscape Exploration

The flexibility of the ethoxy bridge in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure.

Theoretical methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational space of a molecule. beilstein-journals.orgrsc.orgresearchgate.net By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, an energy landscape can be constructed.

Spectroscopic Property Prediction via Quantum Chemical Calculations

Quantum chemical calculations can provide valuable predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound. sciencepg.comnih.gov

NMR spectroscopy is a powerful technique for structure elucidation. bas.bg Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov The accuracy of these predictions has significantly improved, making them a reliable tool for chemists. nih.gov

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the different chemical environments of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (aniline ring) | 6.6 - 7.0 | Multiplet |

| Aromatic-H (dimethoxyphenyl ring) | 6.8 - 7.1 | Multiplet |

| -OCH₂- | 4.1 | Triplet |

| -CH₂- | 3.1 | Triplet |

| -OCH₃ | 3.8 | Singlet |

| -NH₂ | 3.5 | Broad Singlet |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values would be obtained from quantum chemical calculations.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 140 - 145 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-H (aniline) | 115 - 120 |

| Aromatic C-H (dimethoxyphenyl) | 110 - 122 |

| Aromatic C (quaternary) | 130 - 140 |

| -OCH₂- | 68 - 72 |

| -CH₂- | 38 - 42 |

| -OCH₃ | 55 - 60 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values would be obtained from quantum chemical calculations.

Theoretical calculations of IR spectra can predict the vibrational frequencies and intensities of a molecule's normal modes. materialsciencejournal.orgglobalresearchonline.net This information is invaluable for assigning the bands observed in an experimental IR spectrum. DFT calculations are commonly used for this purpose. researchgate.net

For this compound, the calculated IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | 3300 - 3500 | Asymmetric and symmetric stretching of the primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the aromatic rings. |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the ethoxy linker and methoxy groups. |

| C=C stretch (aromatic) | 1500 - 1600 | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| C-O-C stretch (ether) | 1200 - 1300 | Asymmetric and symmetric stretching of the ether linkages. |

| C-N stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond of the aniline group. |

Note: These are approximate frequency ranges. Precise values are obtained from quantum chemical calculations and may be scaled to better match experimental data. globalresearchonline.net

UV-Visible Absorption Maxima Prediction

The prediction of UV-Visible absorption maxima through computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), is a valuable tool for characterizing the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by π → π* transitions originating from the aromatic rings and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

TD-DFT calculations performed on similar molecules, such as tetrahydroquinoline derivatives, have successfully assigned long-wavelength bands to π → π* transitions arising from intramolecular charge transfer. rsc.org In the case of this compound, charge transfer can be anticipated from the electron-rich dimethoxy-substituted ring and the aniline moiety to the respective π* orbitals. The solvent environment also plays a crucial role, with polar solvents often leading to shifts in the absorption maxima due to stabilization of the ground or excited states. researchgate.net

A hypothetical table of predicted UV-Visible absorption maxima for this compound, based on typical TD-DFT calculations (e.g., using the B3LYP functional and a 6-31G(d) basis set), is presented below. These values are illustrative and would require specific calculations for confirmation.

Table 1: Predicted UV-Visible Absorption Maxima (λ_max) and Electronic Transitions for this compound in a Non-polar Solvent

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 310 | 0.45 | HOMO -> LUMO | π -> π |

| 285 | 0.20 | HOMO-1 -> LUMO | π -> π |

| 260 | 0.05 | n -> π | n -> π |

Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The values presented are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. For this compound, DFT could be employed to study various reactions, such as electrophilic aromatic substitution on the aniline or dimethoxyphenyl rings, or oxidation of the amine group.

A DFT study on the annulation reaction of trichloronitroethylene with aniline, for example, successfully mapped out several possible reaction pathways and identified the most plausible mechanism by comparing the activation energies of the rate-determining steps. rsc.org A similar approach could be applied to reactions involving this compound to understand its reactivity profile. For instance, the nucleophilicity of the aniline nitrogen and the activation of the aromatic rings by the alkoxy and amino groups can be quantitatively assessed.

Furthermore, DFT calculations can shed light on the influence of different functional groups on reaction barriers. nih.gov In this compound, the interplay between the electron-donating methoxy and amino groups and the flexible ethoxy linker would dictate the regioselectivity and stereoselectivity of its reactions.

Molecular Interactions and Ligand-Target Modeling (In Silico Approaches)

Hydrogen Bonding Networks and Intermolecular Forces

The molecular structure of this compound, with its primary amine and ether oxygens, allows for the formation of hydrogen bonds. The -NH2 group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and ethoxy groups can act as hydrogen bond acceptors. These interactions are crucial in determining the compound's crystal packing, solubility, and its potential to bind to biological targets.

In silico modeling can predict the preferred sites for hydrogen bonding and the strength of these interactions. The aniline moiety, in particular, can participate in intermolecular N-H···N or N-H···O hydrogen bonds, which are known to stabilize crystal structures. nih.gov The presence of multiple hydrogen bond acceptors in the form of the ether and methoxy oxygens suggests the possibility of complex hydrogen bonding networks in the solid state or in solution.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. researchgate.net This analysis allows for the characterization of inter- and intramolecular interactions based on the topological properties of the electron density at bond critical points (BCPs).

A QTAIM analysis of this compound would enable the quantitative characterization of all chemical bonds, including the covalent bonds forming the molecular skeleton and weaker non-covalent interactions like hydrogen bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. For instance, the presence of a BCP between a hydrogen atom of the amine group and an oxygen atom of a neighboring molecule would be a clear indicator of a hydrogen bond.

Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| C-N | ~0.25 | < 0 | Covalent |

| C-O (ether) | ~0.20 | < 0 | Covalent |

| C-H | ~0.28 | < 0 | Covalent |

| N-H···O (H-bond) | ~0.02 | > 0 | Hydrogen Bond |

Note: These are representative values based on general principles of QTAIM analysis and would need to be confirmed by specific calculations.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Relevance

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its macroscopic properties. rsc.org For this compound, QSPR models could be developed to predict properties relevant to material science, such as its melting point, solubility, or electronic properties like its redox potential, which could be important for applications in organic electronics. rsc.org

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. These descriptors are then used in statistical methods like multiple linear regression to create a predictive model. For a molecule like this compound, relevant descriptors might include molecular weight, polarizability, dipole moment, and various topological indices that describe its size and branching.

While no specific QSPR studies on this compound were found, the principles of QSPR are broadly applicable. By synthesizing and characterizing a series of related phenoxyaniline (B8288346) derivatives, a robust QSPR model could be established to guide the design of new materials with tailored properties.

Advanced Analytical Methodologies for 4 3,4 Dimethoxyphenethoxy Aniline and Its Derivatives

Chromatographic Separation and Characterization Techniques

Chromatography, a cornerstone of analytical chemistry, offers a suite of techniques for the separation and analysis of 4-(3,4-Dimethoxyphenethoxy)aniline from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and reproducibility.

A typical starting point for method development would employ a reversed-phase C18 column due to the compound's aromatic nature. The mobile phase would likely consist of a gradient elution system, blending an aqueous component (such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) with an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would be programmed to increase the organic solvent concentration over time, facilitating the elution of the moderately polar analyte.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the aniline (B41778) and dimethoxybenzene chromophores. For validation, parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) would be rigorously assessed according to established guidelines.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for its analysis, particularly for assessing the presence of volatile impurities or after derivatization. Derivatization, for instance by silylation of the primary amine group, can increase the compound's volatility and thermal stability, making it more amenable to GC analysis.

A GC method would typically utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal degradation. Flame Ionization Detection (FID) is a common choice for its high sensitivity to organic compounds. For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) would be the method of choice, providing both retention time and mass spectral data for confident peak assignment.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a silica (B1680970) gel or alumina (B75360) plate and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.

The choice of eluent is critical. For a compound with both an ether linkage and an aniline moiety, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) would be suitable. The ratio can be adjusted to achieve an optimal retention factor (Rf) for the product, typically between 0.3 and 0.5 for good separation. Visualization of the spots can be achieved under UV light (254 nm) or by using staining agents that react with the amine functionality, such as ninhydrin (B49086) or a p-anisaldehyde solution.

| Stationary Phase | Mobile Phase System (v/v) | Visualization |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) |

| Alumina | Toluene:Acetone (B3395972) (9:1) | Iodine Vapor |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal and reversed-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. For the analysis of aromatic amines like this compound, SFC can offer fast and efficient separations.

A co-solvent, typically methanol or ethanol, is often added to the supercritical CO2 to increase its solvating power and improve peak shapes for polar analytes. Chiral SFC, using a chiral stationary phase, would be the premier method for separating enantiomers if the molecule were to be synthesized in a chiral form or as a racemic mixture. The backpressure regulator, temperature, and co-solvent percentage are key parameters to optimize for achieving the desired separation.

Spectroscopic Structural Elucidation Techniques

Spectroscopic methods are vital for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on both benzene (B151609) rings, the two methoxy (B1213986) groups, the two methylene (B1212753) groups of the ethoxy bridge, and the amine protons. The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to an oxygen or nitrogen). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further help in distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

~6.8-6.6 (m): Aromatic protons

~4.1 (t): -O-CH₂-

~3.9 (s): -OCH₃ protons

~3.6 (br s): -NH₂ protons

~3.1 (t): Ar-CH₂-

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

~150-140: Aromatic carbons attached to oxygen or nitrogen

~125-110: Aromatic CH carbons

~70: -O-CH₂- carbon

~56: -OCH₃ carbons

~36: Ar-CH₂- carbon

2D NMR (COSY and HSQC):

To confirm the assignments made from 1D NMR and to establish connectivity within the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the two methylene groups of the phenethoxy moiety, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the methoxy protons to the methoxy carbons.

By combining the information from these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its identity, purity, and structural integrity.

Mass Spectrometry (MS) Fragmentation Analysis and High-Resolution MS

Mass spectrometry is an essential technique for determining the molecular weight and structural features of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of its elemental formula, C₁₆H₁₉NO₃. The nominal molar mass of this compound is 273.33 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 273. The fragmentation pattern is dictated by the compound's structure, which contains a dimethoxy-substituted benzene ring, an ethyl ether linkage, and an aminophenyl group. The most likely fragmentation pathways involve cleavage at the ether bonds and benzylic positions, which are chemically labile sites.

Key fragmentation pathways include:

Benzylic Cleavage: The bond between the two carbons of the ethoxy bridge is prone to cleavage, but the most significant fragmentation is the cleavage of the C-C bond adjacent to the 3,4-dimethoxyphenyl ring. This would result in a highly stable benzylic cation.

Ether Bond Cleavage: The C-O bonds of the ether linkage are common points of fragmentation. Cleavage can occur on either side of the oxygen atom.

Alpha-Cleavage: The C-C bonds adjacent to the heteroatoms (oxygen and nitrogen) can break, leading to characteristic fragments. libretexts.orgmiamioh.edu

A plausible major fragmentation would be the cleavage of the bond between the benzylic carbon and the ether oxygen, leading to the formation of the 3,4-dimethoxyphenethyl cation. The analysis of related aromatic ethers and amines supports these predicted pathways. whitman.eduyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment Ion | Structural Origin |

| 273 | [C₁₆H₁₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [C₁₀H₁₃O₂]⁺ | 3,4-Dimethoxyphenethyl cation |

| 151 | [C₉H₁₁O₂]⁺ | 3,4-Dimethoxybenzyl cation (from rearrangement) |

| 123 | [C₇H₉NO]⁺ | 4-Aminophenoxyethyl cation |

| 108 | [C₆H₆NO]⁺ | 4-Aminophenoxide radical cation |

| 93 | [C₆H₇N]⁺˙ | Aniline radical cation |

This table is based on established fragmentation principles of ethers and amines and may not represent all possible fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Primary amines like the one in the target molecule typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net A reported IR spectrum shows a characteristic N-H stretching absorption at 3380 cm⁻¹. The presence of a single sharp band instead of a pair could be due to measurement conditions or specific molecular conformations. Additionally, an NH₂ scissoring (bending) vibration is expected around 1600 cm⁻¹. youtube.com

The aromatic ether linkages contribute to strong C-O stretching bands. For aromatic ethers, two distinct C-O stretching bands are often observed: an asymmetric stretch for the Aryl-O bond and a symmetric stretch for the Alkyl-O bond. nih.gov The spectrum for this compound shows bands at 1245 cm⁻¹ (asymmetric C-O-C stretch) and 1030 cm⁻¹ (symmetric C-O-C stretch), which aligns with the expected values for an aryl alkyl ether.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. For this compound, one would expect to see strong Raman signals for the C=C stretching vibrations of the two different benzene rings between 1400 and 1600 cm⁻¹. The symmetric C-O-C stretching vibration is also typically Raman active.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3380 | N-H Stretch | Primary Amine |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) |

| ~1600 | NH₂ Scissor (Bend) | Primary Amine |

| ~1510, 1450 | C=C Stretch | Aromatic Ring |

| 1245 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| 1030 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The primary chromophore in this compound is the aniline moiety (aminobenzene).

Aniline itself exhibits two main absorption bands corresponding to π → π* transitions, with a primary band around 230 nm and a secondary, less intense band around 280-290 nm. researchgate.net The presence of substituents on the aromatic ring can significantly alter the absorption maximum (λmax) and the molar absorptivity (ε).

Table 3: Expected UV-Visible Absorption Data

| Chromophore | Expected Transition Type | Estimated λmax (nm) | Effect of Substituent |

| Aniline | π → π | ~290-310 | Bathochromic shift due to para-alkoxy auxochrome |

| Dimethoxybenzene | π → π | ~275-285 | Contribution to overall spectrum |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

As of now, the specific crystal structure for this compound has not been reported in public crystallographic databases. However, analysis of structurally similar compounds allows for a prediction of its likely solid-state characteristics. For instance, crystal structures of related methoxy-aniline derivatives often reveal common crystal systems such as monoclinic or orthorhombic. researchgate.netnih.govresearchgate.net

The crystal packing would be significantly influenced by intermolecular hydrogen bonding. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the ether and methoxy oxygen atoms can act as hydrogen bond acceptors. This would likely result in the formation of N-H···O hydrogen bonds, creating a stable, three-dimensional supramolecular network. Aromatic π-π stacking interactions between the benzene rings may also play a role in stabilizing the crystal structure.

Table 4: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Based on related aniline derivatives. researchgate.netnih.gov |

| Space Group | e.g., P2₁/c, Pbca | Common centrosymmetric space groups for organic molecules. |

| Key Intermolecular Forces | N-H···O Hydrogen Bonds, π-π Stacking | Presence of amine, ether, and aromatic functional groups. |

Elemental Analysis and Combustion Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₁₆H₁₉NO₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

Combustion analysis is the standard method for determining the carbon, hydrogen, and nitrogen content. In this process, a sample is combusted in an excess of oxygen, and the resulting products (CO₂, H₂O, and N₂) are collected and quantified. The percentage of oxygen is typically determined by difference. The experimental results must match the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the elemental composition and support the compound's identity and purity.

Table 5: Theoretical Elemental Composition of C₁₆H₁₉NO₃

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 16 | 192.176 | 70.30% |

| Hydrogen (H) | 1.008 | 19 | 19.152 | 7.01% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.12% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 17.56% |

| Total | 273.332 | 100.00% |

Purity Profiling and Impurity Identification Methodologies

Purity profiling is critical for any chemical compound, especially those intended for further use in synthesis or research. The primary technique for assessing the purity of this compound is high-performance liquid chromatography (HPLC), often using a reverse-phase column (e.g., C18). A pure sample should ideally yield a single, sharp peak in the chromatogram.

Impurity identification involves detecting and structurally characterizing any contaminants. These impurities can originate from the synthetic route used to prepare the compound. A common synthesis involves a Williamson ether synthesis followed by a nitro group reduction. Potential impurities could include:

Starting Materials: Unreacted 4-nitrophenol (B140041) (or a derivative) and 3,4-dimethoxyphenethyl alcohol.